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Compound of Interest

Compound Name: Pentylcyclopropane

Cat. No.: B14749310 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding

of pentylcyclopropane. It delves into the unique electronic and conformational properties

imparted by the cyclopropyl ring and the influence of the n-pentyl substituent. This document

summarizes key quantitative data, details relevant experimental protocols, and presents a

logical workflow for the structural elucidation of similar alkylcyclopropanes.

Molecular Structure and Bonding
Pentylcyclopropane (C₈H₁₆) is a saturated hydrocarbon characterized by a three-membered

carbon ring attached to a five-carbon alkyl chain.[1][2][3][4][5] The cyclopropane ring is of

significant interest in organic chemistry and medicinal chemistry due to its inherent ring strain,

which results in unique bonding characteristics and reactivity.

The bonding in the cyclopropane ring is often described by the Coulson-Moffitt and Walsh

models. These models propose that the carbon-carbon bonds are not simple sigma bonds but

are "bent" or "banana" bonds, with a higher degree of p-character than typical sp³-hybridized

carbons. This leads to shorter C-C bonds within the ring compared to acyclic alkanes and

imparts some double-bond character to the ring.[6] This unique electronic structure is

responsible for the characteristic upfield chemical shifts observed in the ¹H and ¹³C NMR

spectra of cyclopropyl protons and carbons, respectively.[7][8][9][10]
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The pentyl group, being a flexible alkyl chain, can adopt various conformations relative to the

cyclopropane ring. The rotation around the C1-C1' bond (connecting the ring and the chain) is

a key determinant of the overall molecular shape and can influence the molecule's physical and

chemical properties.

Bond Lengths and Angles
Precise experimental data on the bond lengths and angles of pentylcyclopropane are not

readily available in the surveyed literature. However, a combination of data from the parent

cyclopropane molecule and general principles of conformational analysis of alkyl chains can

provide a reliable model. High-level quantum chemical calculations on cyclopropane have

established its equilibrium geometry with high accuracy.

Table 1: Structural Parameters of Cyclopropane and Predicted Parameters for

Pentylcyclopropane

Parameter
Value
(Cyclopropane)

Predicted Value
(Pentylcyclopropan
e)

Method

C-C (ring) bond length 1.503 Å ~1.51 Å
Computational

(CCSD(T)/cc-pVQZ)

C-H (ring) bond length 1.079 Å ~1.08 Å
Computational

(CCSD(T)/cc-pVQZ)

H-C-H (ring) bond

angle
115.0° ~115°

Computational

(CCSD(T)/cc-pVQZ)

C-C-C (ring) bond

angle
60° 60° Geometric Constraint

C(ring)-C(alkyl) bond

length
N/A ~1.52 Å Estimation

C(alkyl)-C(alkyl) bond

length
N/A ~1.54 Å

Standard Alkane

Value

C(ring)-C(alkyl)-

C(alkyl) bond angle
N/A ~112° Estimation
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Note: Predicted values for pentylcyclopropane are estimations based on data for

cyclopropane and standard alkane geometries. The presence of the alkyl group is expected to

cause minor perturbations to the ring geometry.

Conformational Analysis
The conformational flexibility of pentylcyclopropane is primarily due to the rotation around the

single bonds of the pentyl chain. The rotation around the bond connecting the pentyl group to

the cyclopropane ring is of particular interest. The pentyl group can exist in various staggered

conformations, such as anti and gauche arrangements, relative to the cyclopropane ring. The

relative energies of these conformers will be influenced by steric interactions between the alkyl

chain and the hydrogens on the cyclopropane ring.

Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation of pentylcyclopropane.

NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the

presence of the cyclopropane ring.

¹H NMR: The protons on the cyclopropane ring are expected to resonate at unusually high

field (low ppm values), typically between 0 and 1 ppm, due to the ring current effect. The

signals are often complex multiplets due to geminal and vicinal coupling. The protons of the

pentyl chain will appear in the typical aliphatic region (0.8-1.5 ppm).

¹³C NMR: The carbon atoms of the cyclopropane ring also show characteristic upfield shifts,

often appearing below 20 ppm. The carbons of the pentyl chain will have chemical shifts

consistent with a standard alkane.

Table 2: Predicted NMR Data for Pentylcyclopropane
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Atom
Predicted ¹H Chemical
Shift (ppm)

Predicted ¹³C Chemical
Shift (ppm)

C1 (CH on ring) ~0.5 - 1.0 (m) ~10 - 15

C2, C3 (CH₂ on ring) ~0.1 - 0.5 (m) ~5 - 10

C1' (CH₂ attached to ring) ~1.2 - 1.5 (m) ~30 - 35

C2', C3', C4' (CH₂) ~1.2 - 1.4 (m) ~20 - 30

C5' (CH₃) ~0.8 - 0.9 (t) ~14

Note: These are predicted values based on data for related alkylcyclopropanes. Actual values

may vary.

Mass Spectrometry
The mass spectrum of pentylcyclopropane provides information about its molecular weight

and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 112.[2][3][4]

Common fragmentation pathways for alkylcyclopropanes involve cleavage of the C-C bonds of

the ring and fragmentation of the alkyl chain.

Table 3: Key Mass Spectral Fragments for Pentylcyclopropane

m/z Proposed Fragment

112 [C₈H₁₆]⁺ (Molecular Ion)

97 [C₇H₁₃]⁺ (Loss of CH₃)

83 [C₆H₁₁]⁺ (Loss of C₂H₅)

69 [C₅H₉]⁺ (Loss of C₃H₇)

55 [C₄H₇]⁺ (Loss of C₄H₉)

41 [C₃H₅]⁺ (Cyclopropyl cation)

Data sourced from the NIST WebBook.[2][3][4]
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Experimental Protocols
Synthesis of Pentylcyclopropane via Simmons-Smith
Reaction
A common and effective method for the synthesis of alkylcyclopropanes is the Simmons-Smith

reaction, which involves the cyclopropanation of an alkene.

Materials:

1-Heptene

Diiodomethane (CH₂I₂)

Zinc-copper couple (Zn(Cu)) or Diethylzinc (Et₂Zn - Furukawa's modification)

Anhydrous diethyl ether or dichloromethane (DCM)

Saturated aqueous ammonium chloride (NH₄Cl)

Anhydrous magnesium sulfate (MgSO₄)

Procedure (Furukawa's Modification):

To a stirred solution of 1-heptene in anhydrous DCM under an inert atmosphere (e.g., argon

or nitrogen), add a solution of diethylzinc (1 M in hexanes) dropwise at 0 °C.

After the addition of diethylzinc, add diiodomethane dropwise to the reaction mixture,

maintaining the temperature at 0 °C.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter the drying agent and remove the solvent under reduced pressure.
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Purify the crude product by distillation or column chromatography to obtain

pentylcyclopropane.

NMR Spectroscopy Analysis
Sample Preparation:

Dissolve approximately 5-10 mg of purified pentylcyclopropane in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

¹H NMR Acquisition (400 MHz Spectrometer):

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16

Relaxation Delay: 1-2 s

Spectral Width: -2 to 10 ppm

¹³C NMR Acquisition (100 MHz Spectrometer):

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay: 2 s

Spectral Width: -10 to 220 ppm

GC-MS Analysis
Sample Preparation:

Prepare a dilute solution of pentylcyclopropane (e.g., 1 mg/mL) in a volatile solvent such

as hexane or dichloromethane.

Instrumentation and Conditions:
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Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x

0.25 µm).

Carrier Gas: Helium at a constant flow of 1 mL/min.

Oven Program: Initial temperature of 50 °C for 2 min, then ramp at 10 °C/min to 250 °C, and

hold for 5 min.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 35 to 300.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and structural elucidation

of an alkylcyclopropane like pentylcyclopropane.
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Workflow for the synthesis and structural analysis of pentylcyclopropane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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